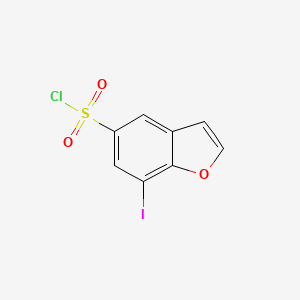

7-Iodobenzofuran-5-sulfonyl chloride

Overview

Description

7-Iodobenzofuran-5-sulfonyl chloride is a versatile reagent widely used in organic synthesis. It is known for its ability to introduce sulfonyl chloride groups into various compounds, making it a valuable intermediate in the preparation of functionalized molecules. The compound has the molecular formula C8H4ClIO3S and a molecular weight of 342.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzofuran-5-sulfonyl chloride typically involves the sulfonylation of 7-iodobenzofuran. One common method includes the reaction of 7-iodobenzofuran with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high purity and yield. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with a purity of 97% .

Chemical Reactions Analysis

Types of Reactions: 7-Iodobenzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and biaryl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Iodobenzofuran-5-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a reagent for the modification of biomolecules, aiding in the study of biological processes.

Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Iodobenzofuran-5-sulfonyl chloride involves the formation of sulfonyl intermediates that can react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various synthetic applications to introduce sulfonyl groups into organic compounds .

Comparison with Similar Compounds

- 7-Bromobenzofuran-5-sulfonyl chloride

- 7-Chlorobenzofuran-5-sulfonyl chloride

- 7-Fluorobenzofuran-5-sulfonyl chloride

Comparison: Compared to its analogs, 7-Iodobenzofuran-5-sulfonyl chloride is unique due to the presence of the iodine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The iodine atom can also participate in halogen bonding, providing additional versatility in molecular design .

Biological Activity

7-Iodobenzofuran-5-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 292.63 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological properties, and a sulfonyl chloride functional group that enhances its reactivity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonyl chloride group in this compound contributes to its potential as an antimicrobial agent. Sulfonamides generally act by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell division.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing sulfonamide groups. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving synthesized sulfonamide derivatives, compounds were tested against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin.

Table 2: Anticancer Activity of Related Compounds

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonyl group can inhibit enzymes involved in folate metabolism in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by modulating gene expression related to cell survival and proliferation, such as BCL-2 family proteins.

- Cell Cycle Arrest : Research suggests that compounds with similar structures can cause cell cycle arrest at the G2/M phase, leading to increased cytotoxicity against cancer cells.

Safety and Toxicity

While investigating the biological activities, it is crucial to consider the safety profile of this compound. Preliminary data suggest that while it exhibits significant biological activity, further studies are necessary to evaluate its toxicity and side effects comprehensively.

Properties

IUPAC Name |

7-iodo-1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIO3S/c9-14(11,12)6-3-5-1-2-13-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNYAXAKWGEDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695093 | |

| Record name | 7-Iodo-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856678-58-5 | |

| Record name | 7-Iodo-5-benzofuransulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856678-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodo-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.